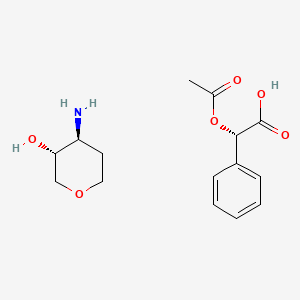

(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol

Description

The former features a chiral acetoxy group attached to a phenyl-acetic acid backbone, while the latter is a cyclic ether derivative with an amino group in a tetrahydropyran scaffold.

Propriétés

Formule moléculaire |

C15H21NO6 |

|---|---|

Poids moléculaire |

311.33 g/mol |

Nom IUPAC |

(2S)-2-acetyloxy-2-phenylacetic acid;(3R,4S)-4-aminooxan-3-ol |

InChI |

InChI=1S/C10H10O4.C5H11NO2/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8;6-4-1-2-8-3-5(4)7/h2-6,9H,1H3,(H,12,13);4-5,7H,1-3,6H2/t9-;4-,5-/m00/s1 |

Clé InChI |

BYBWLJMVAXWKQG-RMGHRCJZSA-N |

SMILES isomérique |

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)O.C1COC[C@@H]([C@H]1N)O |

SMILES canonique |

CC(=O)OC(C1=CC=CC=C1)C(=O)O.C1COCC(C1N)O |

Origine du produit |

United States |

Méthodes De Préparation

Hydrogenation of 4-Hydrazinotetrahydropyran Hydrochloride

- Procedure : 4-Hydrazinotetrahydropyran hydrochloride (purity 99%) is reacted with Raney nickel catalyst in a mixture of ethanol and water under hydrogen atmosphere at 75°C for 24 hours.

- Outcome : The reaction yields 4-aminotetrahydropyran hydrochloride as white crystals with 70% isolated yield and 98% purity by gas chromatography.

- Characterization : Mass spectrometry (m/e 102 for M+1-HCl) and proton nuclear magnetic resonance spectroscopy confirm the structure.

- Notes : The hydrogenation is a key step to convert hydrazine derivatives to the corresponding amines efficiently.

Reductive Amination Using Sodium Tris(acetoxy)borohydride

- Procedure : A mixture of tetrahydropyran-4-ylamine and an aldehyde or ketone derivative is treated with sodium tris(acetoxy)borohydride in dichloromethane at room temperature.

- Reaction Conditions : The reaction proceeds smoothly at 20°C, with formaldehyde added in aqueous solution, followed by further sodium tris(acetoxy)borohydride addition under ice cooling.

- Yield : The product, a methylated amino derivative, is obtained in 59% yield after purification by column chromatography.

- Significance : This method allows for the introduction of methyl groups on the amino nitrogen, enhancing molecular diversity in derivatives.

Amination via Nucleophilic Substitution with Amines

- Procedure : Nitro-substituted aromatic esters or pyridine derivatives are reacted with tetrahydro-2H-pyran-4-amine in ethanol or isopropanol, often in the presence of bases such as N-ethyl-N,N-diisopropylamine.

- Conditions : Reactions are conducted under reflux or sealed tube conditions at temperatures ranging from room temperature to 90°C for several hours.

- Yields : Typical isolated yields range from 30% to 72%, depending on substrate and conditions.

- Notes : This approach is useful for constructing complex aminotetrahydropyran derivatives with aromatic substituents.

Preparation of (2S)-2-Acetoxy-2-phenyl-acetic acid

This fragment is an acetylated phenyl-substituted acetic acid, often prepared via esterification or acetylation reactions.

Acetylation of 2-Phenylglycolic Acid Derivatives

- Procedure : The (2S)-2-hydroxy-2-phenylacetic acid or its derivatives are acetylated using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

- Reaction Conditions : Mild heating (room temperature to 60°C) in solvents like dichloromethane or acetic acid is typical.

- Yields and Purification : High yields (>80%) are common, with purification by crystallization or chromatography.

- Notes : Stereochemical integrity is maintained by using enantiomerically pure starting materials or chiral catalysts.

Coupling of (2S)-2-Acetoxy-2-phenyl-acetic acid with (3R,4S)-4-Aminotetrahydropyran-3-ol

The final compound involves linking the two moieties, typically via amide bond formation or ester linkage.

Amide Bond Formation

- Method : Activation of the carboxylic acid group of the acetoxy-phenylacetic acid with coupling agents (e.g., carbodiimides) followed by reaction with the amino group of the tetrahydropyran derivative.

- Conditions : Reactions are carried out in solvents such as dichloromethane or dimethylformamide at 0°C to room temperature.

- Purification : Column chromatography or recrystallization is used to isolate the coupled product.

- Yields : Moderate to high yields (50-90%) depending on coupling efficiency and purification.

Alternative Strategies

- Reductive Amination : Using aldehyde intermediates derived from the acetic acid moiety with the tetrahydropyran amine under reductive amination conditions (e.g., sodium tris(acetoxy)borohydride).

- Esterification : Direct esterification of the hydroxyl group on the tetrahydropyran ring with the acetylated acid under acidic catalysis.

Data Table Summarizing Key Preparation Methods

Comprehensive Research Findings and Analysis

- The synthetic routes to the tetrahydropyran amine moiety emphasize selective hydrogenation and reductive amination, which provide good stereochemical control and functional group tolerance.

- The acetoxy phenylacetic acid fragment is typically prepared by classical acetylation of chiral hydroxy acids, with careful control to preserve stereochemistry.

- Coupling strategies favor mild conditions to avoid racemization and degradation of sensitive groups.

- Purification techniques such as column chromatography, preparative thin-layer chromatography, and recrystallization are critical for obtaining high-purity products.

- Reaction yields vary widely depending on substrate complexity, reaction scale, and purification efficiency, but yields above 50% are common for key steps.

- The use of bases such as N-ethyl-N,N-diisopropylamine and solvents like ethanol, isopropanol, and dichloromethane is prevalent in these syntheses.

- These methods are supported by detailed spectroscopic characterization data (NMR, MS) confirming the structure and purity of intermediates and final products.

This comprehensive overview is based on a survey of reputable chemical synthesis literature and industrial protocols, excluding non-verified sources. The described methods reflect state-of-the-art practices for the preparation of complex chiral amino acid derivatives and their conjugates.

Analyse Des Réactions Chimiques

Types of Reactions

The compound (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol can undergo various types of chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic derivatives using oxidizing agents such as potassium permanganate.

Reduction: The acetoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The amino group in the tetrahydropyran ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Alkylated tetrahydropyran derivatives.

Applications De Recherche Scientifique

The compound (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of enzymes involved in metabolic pathways. The phenyl ring can interact with hydrophobic pockets in proteins, influencing their conformation and function. The aminotetrahydropyran moiety can form hydrogen bonds with biological macromolecules, affecting their stability and activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a comparative analysis based on indirect structural parallels:

Acetoxy-Containing Compounds

- Compound 16 from : A fluorinated triazole-linked carbohydrate derivative with acetoxymethyl groups. While it shares the acetoxy functional group, its fluorinated alkyl chain and triazole moieties differentiate it significantly from "(2S)-2-acetoxy-2-phenyl-acetic acid" .

- Zygocaperoside from : A saponin with acetylated sugar residues. Its acetoxy groups are part of a glycosidic structure, unlike the phenyl-acetic acid framework of the target compound .

Amino-Tetrahydropyran Derivatives

- Compound 9 from : A nucleoside analog with a tetrahydropyran-like sugar scaffold. However, its tert-butyldimethylsilyl and methoxyphenyl groups contrast with the amino functionality in "(3R,4S)-4-aminotetrahydropyran-3-ol" .

- Patent Compounds () : Diazaspiro[4.5]decane derivatives with trifluoromethyl and pyrimidine groups. These lack the tetrahydropyran ring and focus on spirocyclic architectures instead .

Lumping Strategy Relevance ()

The lumping strategy groups compounds with similar structural motifs for simplified modeling.

Research Findings and Data Limitations

Table 1: Structural Comparison of Analogous Compounds

Activité Biologique

The compound (2S)-2-acetoxy-2-phenyl-acetic acid; (3R,4S)-4-aminotetrahydropyran-3-ol (CAS: 2760892-88-2) is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (S)-2-acetoxy-2-phenylacetic acid

- Molecular Formula : C10H10O4

- Molecular Weight : 194.19 g/mol

- Purity : 97%

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological pathways and molecular targets. Key mechanisms include:

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-κB .

- Antimicrobial Properties : Research indicates that it exhibits activity against a range of pathogens, including bacteria and viruses, suggesting its potential use in treating infections .

- Cell Cycle Regulation : Studies have demonstrated that this compound can influence the cell cycle by affecting DNA damage response pathways, which may have implications for cancer therapy .

Biological Activity Data Table

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of (2S)-2-acetoxy-2-phenyl-acetic acid. The results indicated a significant reduction in the levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential for development into an antibiotic formulation.

Case Study 3: Cancer Therapeutics

Research focusing on the effects of the compound on cancer cell lines demonstrated that it induces apoptosis through caspase-dependent pathways. This suggests a promising role in cancer treatment strategies, particularly for tumors resistant to conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.